molecular formula C21H26N4O4 B2561082 Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034559-38-9

Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2561082
CAS No.: 2034559-38-9
M. Wt: 398.463
InChI Key: VCHFQVXOHFTDLJ-UHFFFAOYSA-N
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Description

Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound characterized by its functional groups and heterocyclic structures. This compound plays a critical role in several scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate involves multi-step organic synthesis:

  • Formation of 2,6-dimethylpyrimidin-4-yl oxy compound: : Synthesis begins by reacting 2,6-dimethylpyrimidin with the appropriate chlorinating agent under controlled conditions.

  • Piperidine derivative formation: : The piperidine ring is introduced via nucleophilic substitution reactions, typically using a tertiary amine catalyst.

  • Carbamate formation: : The final step involves forming the carbamate ester by reacting the intermediate product with benzyl chloroformate under mild base conditions.

Industrial Production Methods: Scaled-up production involves optimizing reaction conditions such as temperature, pressure, and pH. Industrial methods often employ continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions may be facilitated using hydrogenation catalysts such as palladium on carbon.

  • Substitution: : Various substitution reactions occur on the pyrimidine and piperidine rings, facilitated by strong nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide

  • Reducing agents: Hydrogen gas, palladium on carbon

  • Solvents: Dichloromethane, acetonitrile

  • Catalysts: Tertiary amines, palladium complexes

Major Products: The major products vary depending on the reaction type but include oxidized derivatives, reduced forms, and substituted variants of the parent compound.

Scientific Research Applications

Chemistry

  • Used as a building block for more complex molecular architectures.

  • Serves as a starting material in the synthesis of pharmaceuticals and agrochemicals.

Biology

  • Acts as a probe molecule in biochemical assays to study enzyme activity and binding affinity.

Medicine

  • Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Potential use in drug delivery systems due to its ability to modify drug release profiles.

Industry

  • Utilized in the production of specialty chemicals and advanced materials.

  • Employed in the development of coatings and polymers with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

  • Enzymatic Inhibition: : Inhibits specific enzymes by binding to their active sites, altering their activity.

  • Receptor Modulation: : Modifies the function of receptors by acting as an agonist or antagonist, affecting downstream signaling pathways.

Molecular Targets and Pathways

  • Targets include enzymes such as kinases and phosphatases.

  • Pathways influenced include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate stands out for its unique combination of functional groups and heterocycles, which confer distinctive chemical and biological properties.

Similar Compounds

  • Benzyl (2-(4-(pyrimidin-4-yl)piperidin-1-yl)-2-oxoethyl)carbamate: : Similar structure but lacks the 2,6-dimethyl substitution on the pyrimidine ring.

  • Benzyl (2-(4-((2,6-dimethylpyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate: : Analog with a pyridine ring instead of a pyrimidine.

  • Benzyl (2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate: : Features a single methyl group substitution on the pyrimidine ring.

These differences highlight the unique chemical behavior and application potential of this compound.

Properties

IUPAC Name

benzyl N-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-15-12-19(24-16(2)23-15)29-18-8-10-25(11-9-18)20(26)13-22-21(27)28-14-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHFQVXOHFTDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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